molecular formula C14H23Cl3N2 B3034606 1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride CAS No. 1956335-24-2

1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride

Cat. No.: B3034606
CAS No.: 1956335-24-2
M. Wt: 325.7
InChI Key: FJBNSAXMPCGKCK-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is a high-purity synthetic cathinone derivative supplied for advanced in vitro pharmacological and toxicological research. This compound is of significant interest in the study of New Psychoactive Substances (NPS), particularly for investigating their impact on the central nervous system . Synthetic cathinones are known to interfere with intercellular communication in the brain by affecting the release, receptor binding, and reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin . Research into such substances is crucial for understanding their potential to cause neuronal damage, with studies on similar compounds showing cytotoxicity linked to increased reactive oxygen species and mitochondrial dysfunction . Furthermore, emerging research has begun to explore the effects of cathinones on the cholinergic system, including the inhibition of the enzyme acetylcholinesterase (AChE), which plays a critical role in regulating acetylcholine in the synaptic cleft . This product is intended for use in qualified laboratory settings to support forensic analysis, neuropharmacology studies, and public health risk assessment. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper safety protocols must be followed; this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-(2-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2.2ClH/c1-16-14(8-11-17-9-4-5-10-17)12-6-2-3-7-13(12)15;;/h2-3,6-7,14,16H,4-5,8-11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBNSAXMPCGKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCN1CCCC1)C2=CC=CC=C2Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 2-chlorobenzaldehyde with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Cyclization: The amine is then reacted with pyrrolidine under appropriate conditions to form the final product.

    Purification: The final product is purified through recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride

  • CAS : 1159825-55-4
  • Molecular Formula : C₁₄H₂₂Cl₂N₂
  • Molecular Weight : 289.25 g/mol
  • Key Differences :
    • The chlorine atom is positioned at the meta (3-) position on the phenyl ring instead of the ortho (2-) position.
    • Only one hydrochloride salt is present, reducing solubility compared to the dihydrochloride form.

1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride

  • CAS : 1956324-90-5
  • Molecular Formula : C₁₄H₂₃Cl₃N₂
  • Molecular Weight : 325.7 g/mol
  • Key Differences :
    • The chlorine atom is in the para (4-) position.
    • Retains the dihydrochloride salt form, ensuring comparable solubility to the target compound.
  • Implications : Para-substitution may improve electronic effects for receptor interactions, though steric hindrance could differ from ortho-substituted analogs .

Analogs with Alternative Substituents

1-(2-Fluorophenyl)propan-1-amine hydrochloride

  • CAS : 1955554-65-0
  • Molecular Formula : C₉H₁₃ClFN
  • Molecular Weight : 189.66 g/mol
  • Key Differences :
    • Replaces chlorine with fluorine at the 2-position.
    • Lacks the pyrrolidine and N-methyl groups, simplifying the structure.
  • Implications: Fluorine’s smaller size and higher electronegativity may enhance metabolic stability but reduce lipophilicity compared to chlorine.

1-(Thiazol-4-yl)propan-1-amine dihydrochloride

  • CAS: Not provided (Cat.No : L003945)
  • Molecular Formula : C₆H₁₂Cl₂N₂S
  • Molecular Weight: Not specified
  • Key Differences :
    • Replaces the chlorophenyl group with a thiazole heterocycle.
    • Retains the dihydrochloride salt.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Salt Form
1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride 1956335-24-2 C₁₄H₂₃Cl₃N₂ 325.7 2-chlorophenyl, pyrrolidine, N-methyl Dihydrochloride
1-(3-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride 1159825-55-4 C₁₄H₂₂Cl₂N₂ 289.25 3-chlorophenyl, pyrrolidine, N-methyl Hydrochloride
1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride 1956324-90-5 C₁₄H₂₃Cl₃N₂ 325.7 4-chlorophenyl, pyrrolidine, N-methyl Dihydrochloride
1-(2-Fluorophenyl)propan-1-amine hydrochloride 1955554-65-0 C₉H₁₃ClFN 189.66 2-fluorophenyl, no pyrrolidine Hydrochloride
1-(Thiazol-4-yl)propan-1-amine dihydrochloride Not available C₆H₁₂Cl₂N₂S Not provided Thiazole ring, no chlorophenyl/pyrrolidine Dihydrochloride

Research Findings and Implications

Salt Form and Solubility: The dihydrochloride form of the target compound likely offers superior aqueous solubility compared to mono-hydrochloride analogs (e.g., 1159825-55-4), which is critical for bioavailability in drug formulations .

Para-substitution (4-chloro): Enhances electronic effects for receptor binding but may increase susceptibility to metabolic oxidation .

Pyrrolidine Role : The pyrrolidine ring in the target compound and its analogs contributes to basicity and hydrogen-bonding capacity, favoring interactions with CNS targets like serotonin or dopamine receptors .

Fluorine vs. Chlorine : Fluorine’s smaller size in 1955554-65-0 may improve blood-brain barrier penetration but reduce halogen-bonding strength compared to chlorine .

Biological Activity

1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride, commonly referred to as a synthetic cathinone, is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevance in pharmacology.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C14H22Cl2N2
  • Molecular Weight : 289.2 g/mol
  • CAS Number : 1159825-62-3

The unique arrangement of functional groups, particularly the chlorophenyl group and the pyrrolidine ring, plays a crucial role in its biological interactions.

This compound primarily interacts with monoamine transporters. It has been shown to inhibit the reuptake of neurotransmitters such as dopamine and norepinephrine, which can lead to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to other synthetic cathinones, which often exhibit stimulant properties.

Key Mechanisms:

  • Dopamine Transporter (DAT) Inhibition : The compound may enhance dopaminergic signaling by blocking DAT, leading to increased dopamine availability.
  • Norepinephrine Transporter (NET) Inhibition : Similar to its action on DAT, inhibiting NET can elevate norepinephrine levels, contributing to its stimulant effects.

Biological Activity and Effects

Research indicates that this compound exhibits a range of biological activities:

Stimulant Effects

Studies have demonstrated that this compound can increase locomotor activity and induce hyperactivity in animal models. These effects are primarily attributed to its action on dopamine and norepinephrine pathways.

Neurotoxicity and Hepatotoxicity

In vitro studies have evaluated the hepatotoxic potential of the compound. Research shows that while it does exhibit some cytotoxic effects at higher concentrations, the specific mechanisms behind this toxicity require further investigation.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other synthetic cathinones. The following table summarizes key differences:

Compound NameDAT InhibitionNET InhibitionPotency (IC50)
1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amineHighModerateTBD
α-PVPVery HighHigh30-fold higher than R-enantiomer
MethyloneModerateLowTBD

Case Studies

Several studies have explored the effects of this compound on various biological systems:

  • Locomotor Activity Study : A study conducted on rodents demonstrated that administration of this compound significantly increased locomotor activity compared to control groups, indicating stimulant-like properties.
  • Neurotoxicity Assessment : In vitro assays using primary rat hepatocytes indicated that the compound could induce oxidative stress at elevated concentrations, suggesting a need for careful dosage consideration in potential therapeutic applications.

Q & A

Q. Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ SHELXT (direct methods) for phase determination and SHELXL for refinement .
  • Validation : Check for twinning using PLATON; refine hydrogen atoms isotropically.
  • Key Parameters : Report R1/wR2 values (< 0.05), bond angles (±0.5°), and Cl···H interactions (e.g., 2.85–3.10 Å) .

Basic: Which analytical techniques are optimal for purity assessment?

Q. Methodological Answer :

  • HPLC : Use a C18 column (4.6 × 250 mm, 5 µm), mobile phase (10 mM ammonium acetate:acetonitrile = 70:30), flow rate 1.0 mL/min, UV detection at 254 nm .
  • LC-MS : ESI+ mode to detect impurities (e.g., desmethyl or dechlorinated byproducts) with m/z 267.1 [M+H]⁺ for the free base .
  • Titration : Determine hydrochloride content via potentiometric titration with 0.1 M NaOH .

Advanced: How to evaluate its pharmacological activity as a potential monoamine reuptake inhibitor?

Q. Methodological Answer :

  • In Vitro Assays :
    • Radioligand Binding : Assess affinity for SERT/NET using [³H]paroxetine (SERT) and [³H]nisoxetine (NET) in HEK293 cells expressing human transporters.
    • Functional Uptake Inhibition : Measure inhibition of 5-HT/NE uptake in synaptosomes (IC₅₀ values; compare to duloxetine ).
  • In Vivo Models : Tail-flick test (neuropathic pain) or forced swim test (antidepressant activity) in rodents. Dose range: 10–50 mg/kg (i.p.) .

Advanced: How to resolve contradictions in impurity profiles across synthesis batches?

Q. Methodological Answer :

  • Impurity Tracking : Use LC-MS/MS to identify byproducts (e.g., 4-chloro isomer, desmethyl variants) .
  • Reference Standards : Cross-validate with certified impurities (e.g., Chlorpheniramine Related Compound C, CAS 20619-12-9) .
  • Root Cause Analysis : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize isomerization during alkylation .

Advanced: What strategies ensure accurate determination of LogP and solubility?

Q. Methodological Answer :

  • LogP : Use the shake-flask method (octanol/water partitioning) with UV quantification (λ = 230 nm). Expected LogP ~2.5 (similar to Chlorpheniramine analogs) .
  • Solubility : Perform equilibrium solubility studies in PBS (pH 7.4) and 0.1 N HCl (pH 1.2) at 25°C. For dihydrochloride salt, expect >50 mg/mL in aqueous buffers .

Advanced: How to address stereochemical challenges in enantioselective synthesis?

Q. Methodological Answer :

  • Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column, hexane:isopropanol = 90:10) to separate enantiomers .
  • Asymmetric Catalysis : Employ (R)-BINAP-Ru complexes for hydrogenation of ketone intermediates (ee >98%) .
  • Dynamic NMR : Monitor epimerization rates in solution (e.g., DMSO-d₆ at 50°C) to assess configurational stability .

Advanced: How to model its binding affinity to serotonin transporters computationally?

Q. Methodological Answer :

  • Docking Studies : Use AutoDock Vina with SERT homology model (PDB: 5I6X). Focus on interactions with Tyr95, Asp98, and Ser438 .
  • MD Simulations : Run 100-ns trajectories in GROMACS (CHARMM36 force field) to assess stability of the ligand-receptor complex .

Advanced: How to characterize degradation pathways under stress conditions?

Q. Methodological Answer :

  • Forced Degradation : Expose to 0.1 M HCl (70°C, 24h), 0.1 M NaOH (70°C, 24h), and 3% H₂O₂ (25°C, 8h).
  • Degradant Identification : Use LC-QTOF-MS to detect oxidation products (e.g., N-oxide) and hydrolyzed analogs .

Advanced: How to optimize formulation stability for in vivo studies?

Q. Methodological Answer :

  • Hygroscopicity Testing : Store lyophilized powder at 40°C/75% RH; monitor mass change via TGA .
  • Excipient Screening : Use mannitol or trehalose (1:1 w/w) to prevent aggregation in aqueous solutions .
  • Accelerated Stability : Conduct ICH-compliant studies (25°C/60% RH, 6 months) with HPLC purity as endpoint .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride

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